![molecular formula C6H10ClNO2 B1450962 (R)-3-Amino-5-hexynoic acid hydrochloride CAS No. 332064-87-6](/img/structure/B1450962.png)
(R)-3-Amino-5-hexynoic acid hydrochloride
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity/basicity, and reactivity. These properties can influence how the compound behaves in different environments .Scientific Research Applications
Biochemical Studies in Fungi
(R)-3-Amino-5-hexynoic acid hydrochloride and related amino acids have been explored in biochemical studies of fungi. For instance, related amino acids were isolated from Amanita miculifera, suggesting a potential role in the biosynthesis of non-protein amino acids in this fungus (Hatanaka et al., 1999).
Applications in Plant Biology
4-Amino-5-hexynoic acid, a compound closely related to (R)-3-Amino-5-hexynoic acid hydrochloride, has been studied for its inhibitory effects on phytochrome and chlorophyll synthesis in various plant seedlings. This indicates a potential application in the study of tetrapyrrole biosynthesis in plants (Elich & Lagarias, 1988).
Enzymatic and Chemical Synthesis
Research has focused on the enzymatic resolution and chemical synthesis of amino acids related to (R)-3-Amino-5-hexynoic acid hydrochloride. These studies have implications for synthesizing enantiomerically pure compounds, which are valuable in pharmaceutical and biochemical applications (Kamal et al., 2007).
Applications in Green Chemistry
Studies have been conducted on the use of related amino acids in green chemistry applications, such as corrosion inhibitors for metals. This research opens the door to environmentally friendly alternatives in industrial processes (Gupta et al., 2016).
Role in Polyhydroxyalkanoates Conversion
(R)-3-Amino-5-hexynoic acid hydrochloride and its analogs have been studied in the context of converting polyhydroxyalkanoates (PHAs) into chiral hydroxyalkanoic acids. This research is significant for producing enantiomerically pure compounds for use in the fine chemical, pharmaceutical, and medical industries (Ren et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-aminohex-5-ynoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOZZHCHSRKJA-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657851 | |
Record name | (3R)-3-Aminohex-5-ynoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332064-87-6 | |
Record name | (3R)-3-Aminohex-5-ynoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Amino-5-hexynoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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